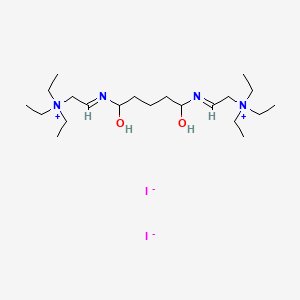
Ammonium, glutarylbis(iminoethylene)bis(triethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, glutarylbis(iminoethylene)bis(triethyl-, diiodide) is a quaternary ammonium compound with a complex structureThe compound’s molecular formula is C15H34I2N4O2, and it has a molecular weight of 556.265 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, glutarylbis(iminoethylene)bis(triethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of triethylamine with a suitable halocarbon, such as benzyl chloride, in the presence of a solvent like acetone . The reaction conditions are usually mild, with temperatures kept below 80°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The use of single solvents, such as acetone, is preferred for its efficiency and recyclability .
Chemical Reactions Analysis
Types of Reactions
Ammonium, glutarylbis(iminoethylene)bis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Ammonium, glutarylbis(iminoethylene)bis(triethyl-, diiodide) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium, glutarylbis(iminoethylene)bis(triethyl-, diiodide) involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death . This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quaternary ammonium compounds such as benzalkonium chloride, cetyltrimethylammonium bromide, and dodecyltrimethylammonium chloride .
Uniqueness
Ammonium, glutarylbis(iminoethylene)bis(triethyl-, diiodide) is unique due to its specific structure, which provides distinct physicochemical properties and a broad spectrum of applications. Its dual quaternary ammonium groups enhance its antimicrobial activity compared to monoquaternary ammonium compounds .
Conclusion
This compound) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and industry, particularly in the fields of chemistry, biology, and medicine.
Properties
CAS No. |
62055-19-0 |
|---|---|
Molecular Formula |
C21H46I2N4O2 |
Molecular Weight |
640.4 g/mol |
IUPAC Name |
[(2E)-2-[1,5-dihydroxy-5-[(E)-2-(triethylazaniumyl)ethylideneamino]pentyl]iminoethyl]-triethylazanium;diiodide |
InChI |
InChI=1S/C21H46N4O2.2HI/c1-7-24(8-2,9-3)18-16-22-20(26)14-13-15-21(27)23-17-19-25(10-4,11-5)12-6;;/h16-17,20-21,26-27H,7-15,18-19H2,1-6H3;2*1H/q+2;;/p-2/b22-16+,23-17+;; |
InChI Key |
WCPKWKSSKJIFLX-FMMFRHESSA-L |
Isomeric SMILES |
CC[N+](C/C=N/C(O)CCCC(O)/N=C/C[N+](CC)(CC)CC)(CC)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CC=NC(CCCC(N=CC[N+](CC)(CC)CC)O)O.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


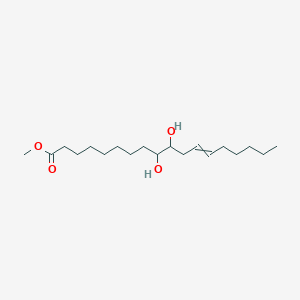
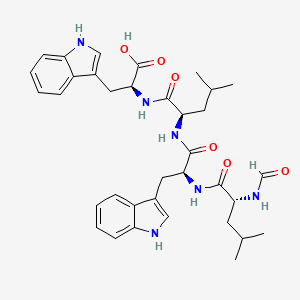
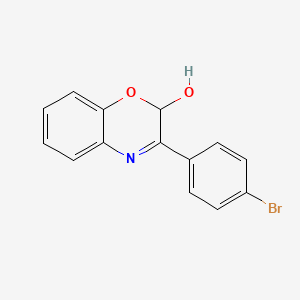
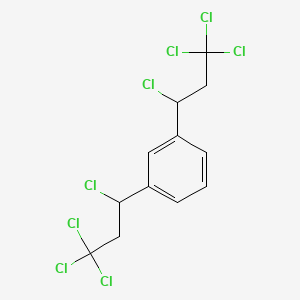
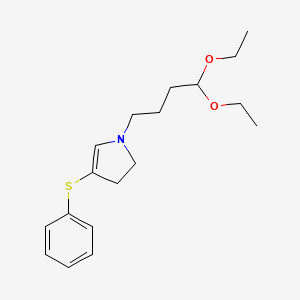
![[3-(4-Methylphenyl)-1,2-thiazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14562598.png)
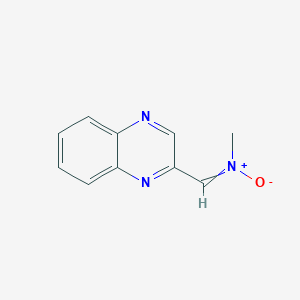
![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
![N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]](/img/structure/B14562610.png)
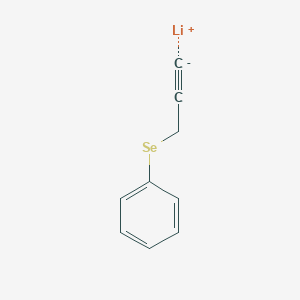
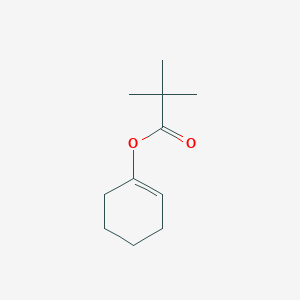
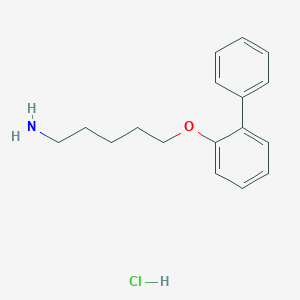
![5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL](/img/structure/B14562647.png)
![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
